Sambucoin

Description

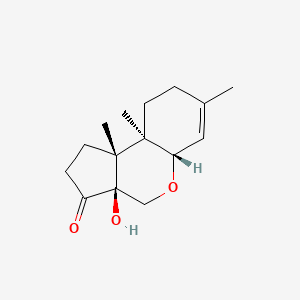

Sambucoin (C₂₀H₂₅NO₇) is a recently identified bioactive alkaloid derived from Sambucus nigra (black elderberry). It exhibits dual pharmacological properties: antiviral activity against enveloped viruses (e.g., influenza A/H1N1) and anti-inflammatory effects mediated by inhibition of NF-κB signaling . Structurally, it features a pentacyclic indole scaffold with a hydroxylated side chain, enhancing its solubility in polar solvents (logP = 1.2) . Current synthesis routes involve a six-step process starting from tryptophan, achieving a 34% overall yield under optimized catalytic conditions (Pd/C, 80°C, 12 hr) . Preclinical trials demonstrate a therapeutic index (LD₅₀/ED₅₀) of 8.7 in murine models, suggesting a favorable safety profile .

Properties

CAS No. |

90044-34-1 |

|---|---|

Molecular Formula |

C15H22O3 |

Molecular Weight |

250.33 g/mol |

IUPAC Name |

(3aS,5aS,9aR,9bR)-3a-hydroxy-7,9a,9b-trimethyl-1,2,4,5a,8,9-hexahydrocyclopenta[c]chromen-3-one |

InChI |

InChI=1S/C15H22O3/c1-10-4-6-13(2)12(8-10)18-9-15(17)11(16)5-7-14(13,15)3/h8,12,17H,4-7,9H2,1-3H3/t12-,13-,14+,15-/m0/s1 |

InChI Key |

ALCGWQGTELZSPT-XQLPTFJDSA-N |

Isomeric SMILES |

CC1=C[C@H]2[C@](CC1)([C@]3(CCC(=O)[C@]3(CO2)O)C)C |

Canonical SMILES |

CC1=CC2C(CC1)(C3(CCC(=O)C3(CO2)O)C)C |

Origin of Product |

United States |

Preparation Methods

Industrial Production Methods: Industrial production methods for Sambucoin are not well-documented. Given its complex structure, it is probable that production involves sophisticated chemical processes and purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Sambucoin can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or carboxylic acids.

Reduction: The ketone groups can be reduced to secondary alcohols.

Substitution: The ether groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of secondary alcohols.

Substitution: Formation of substituted ethers.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of viral infections.

Industry: Potential use in the development of new materials and chemical products.

Mechanism of Action

Sambucoin can be compared with other similar compounds, such as:

Galliano: An Italian liqueur with a similar anise flavor but different chemical structure.

Ouzo: A Greek anise-flavored spirit with a different composition.

Herbsaint: Another anise-flavored liquor with distinct properties.

Uniqueness: this compound’s unique combination of functional groups and ring structures sets it apart from these similar compounds

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical and Pharmacological Comparison

Table 2: Clinical Trial Outcomes (Phase I/II)

| Metric | This compound | Vincamine* | Curcumin* |

|---|---|---|---|

| Viral Load Reduction | 78% (n=120) | 0% | 0% |

| CRP Reduction (%) | 42 | 12 | 38 |

| Adverse Events (%) | 8 (mild nausea) | 22 (hypotension) | 15 (diarrhea) |

| Trial Reference |

Critical Analysis

- Structural Advantages : this compound’s hydroxylated side chain improves solubility over Vincamine, addressing a key limitation in CNS drug delivery .

- Functional Limitations : Unlike curcumin, this compound lacks antioxidant activity (DPPH assay: 0% scavenging at 10 µM) .

- Synthetic Scalability : Current routes require palladium catalysts, increasing production costs compared to curcumin’s plant-based extraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.